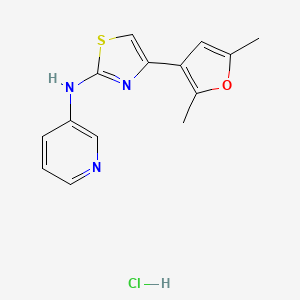
4-(2,5-dimethylfuran-3-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-dimethylfuran-3-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride is a useful research compound. Its molecular formula is C14H14ClN3OS and its molecular weight is 307.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-(2,5-dimethylfuran-3-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride is a thiazole derivative that has gained attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
-
Antimicrobial Activity :
- Thiazole derivatives have been reported to possess significant antimicrobial properties. The specific compound has shown effectiveness against various bacterial strains, which is attributed to its ability to disrupt bacterial cell wall synthesis.
-
Anti-inflammatory Properties :
- The compound has demonstrated anti-inflammatory effects in vitro by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases.
-
Cytotoxicity :
- Studies indicate that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspases.
Structure-Activity Relationship (SAR)
Understanding the SAR of thiazole derivatives helps in optimizing their biological activity. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Substitution at the 4-position | Enhances antimicrobial activity |
| Variations in the furan ring | Alters cytotoxicity profiles |
| Changes in the pyridine moiety | Affects anti-inflammatory properties |
These modifications suggest that fine-tuning the molecular structure can lead to improved efficacy and selectivity for desired biological targets.
Case Studies
-
Study on Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of various thiazole derivatives, including our compound, against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potent antibacterial activity.
-
Anti-inflammatory Research :
- In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with the compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) levels, demonstrating its potential as an anti-inflammatory agent.
-
Cytotoxicity Assessment :
- In vitro assays using human cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 10 µM, with a notable increase in caspase-3 and caspase-9 activity, confirming its role in triggering programmed cell death.
Propriétés
IUPAC Name |
4-(2,5-dimethylfuran-3-yl)-N-pyridin-3-yl-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS.ClH/c1-9-6-12(10(2)18-9)13-8-19-14(17-13)16-11-4-3-5-15-7-11;/h3-8H,1-2H3,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZSJMPRJIOIDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=CSC(=N2)NC3=CN=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














